molecular formula C14H19ClFNO B10828956 2-fluoro-2-oxo PCE (hydrochloride)

2-fluoro-2-oxo PCE (hydrochloride)

Cat. No.: B10828956
M. Wt: 271.76 g/mol
InChI Key: CAQVRTRJSIFTRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-2-oxo PCE (hydrochloride) involves multiple steps. One common method starts with the preparation of 2-fluorobenzonitrile, which is then subjected to a series of reactions to introduce the cyclohexanone and ethylamino groups. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods: Industrial production methods for 2-fluoro-2-oxo PCE (hydrochloride) are not widely documented due to its primary use in research. the synthesis typically involves standard organic synthesis techniques, including nucleophilic substitution and reduction reactions, under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-fluoro-2-oxo PCE (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-fluoro-2-oxo PCE (hydrochloride) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-2-oxo PCE (hydrochloride) involves its interaction with the N-methyl-D-aspartate (NMDA) receptors in the brain. By blocking these receptors, the compound induces dissociative effects similar to those of ketamine. This interaction disrupts the normal transmission of excitatory signals, leading to altered perception and cognition .

Comparison with Similar Compounds

Uniqueness: 2-fluoro-2-oxo PCE (hydrochloride) is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its fluorine atom enhances its lipophilicity and metabolic stability compared to other similar compounds .

Biological Activity

2-Fluoro-2-oxo PCE (hydrochloride), also known as 2F-2oxo-PCE, is a novel synthetic compound that has garnered attention due to its structural resemblance to ketamine and its psychoactive properties. This compound is a positional isomer of fluorexetamine (FXE) and has been identified in various drug-related contexts, raising concerns about its biological activity and potential health risks.

  • Chemical Formula : C14H19ClFNO
  • CAS Number : 168323041
  • Molecular Weight : 273.77 g/mol

Pharmacokinetics

Limited pharmacokinetic data suggest that 2-fluoro-2-oxo PCE undergoes extensive hepatic biotransformation. Initial studies indicate:

  • Metabolism : Predominantly via N-dealkylation and oxidation.
  • Half-Life : Estimated in vitro half-life after exposure to human liver microsomes is approximately 69.1 minutes.
  • Clearance Rate : Intrinsic clearance rate estimated at 9.2 ml/min per kg .

Toxicological Profile

The toxicological implications of 2-fluoro-2-oxo PCE are not fully understood due to the novelty of the compound; however, reports indicate associations with intoxication and fatalities:

  • Case Studies : Over 60 cases of confirmed exposure have been documented, often in conjunction with other substances such as opioids and benzodiazepines. Notably, five postmortem cases linked to this compound involved individuals aged between 20 and 40 years .
Case StudyDescription
Case 1Impaired driving incident with detected levels of 2F-2oxo-PCE.
Case 2Postmortem analysis revealing high concentrations in combination with fentanyl.
Case 3Overdose case involving multiple substances including xylazine.

Clinical Observations and Reports

Recent analyses from forensic laboratories highlight the emergence of 2-fluoro-2-oxo PCE in drug markets across North America:

  • Detection Methods : Liquid chromatography coupled with mass spectrometry (LC-MS) has been pivotal in identifying this compound in seized drugs and biological samples.
  • Usage Trends : A notable increase in usage among young adults has been observed, particularly among females .

Properties

Molecular Formula

C14H19ClFNO

Molecular Weight

271.76 g/mol

IUPAC Name

2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C14H18FNO.ClH/c1-2-16-14(10-6-5-9-13(14)17)11-7-3-4-8-12(11)15;/h3-4,7-8,16H,2,5-6,9-10H2,1H3;1H

InChI Key

CAQVRTRJSIFTRP-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC=CC=C2F.Cl

Origin of Product

United States

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